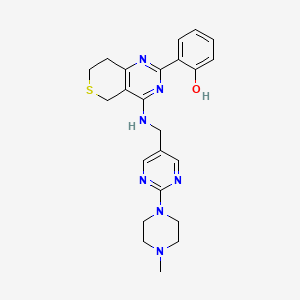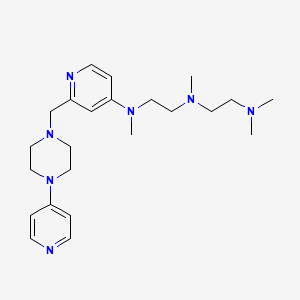
Antiviral agent 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 54 is a broad-spectrum and orally active antiviral compound. It has demonstrated significant antiviral activity against Zika virus (ZIKV), human coronavirus OC43 (HCoV-OC43), and influenza A virus (IVA). This compound is known to decrease the RNA and protein levels of these viruses, making it a promising candidate for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 54 involves the preparation of 1-aryl-4-arylmethylpiperazine derivatives. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Arylation: The piperazine core is then subjected to arylation reactions to introduce the aryl and arylmethyl groups.
Purification: The final compound is purified using standard chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral properties .
Applications De Recherche Scientifique
Antiviral agent 54 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of piperazine derivatives.
Biology: The compound is employed in research focused on understanding viral replication and inhibition mechanisms.
Medicine: this compound is being investigated for its potential use in treating viral infections, including Zika virus, human coronavirus OC43, and influenza A virus.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of antiviral agent 54 involves the inhibition of viral RNA and protein synthesis. The compound targets specific viral enzymes and proteins, disrupting the viral replication cycle. By binding to these molecular targets, this compound prevents the virus from replicating and spreading within the host organism .
Comparaison Avec Des Composés Similaires
Remdesivir: An antiviral nucleoside analog used to treat COVID-19.
Favipiravir: Another nucleoside analog with broad-spectrum antiviral activity.
Molnupiravir: A nucleoside analog approved for the treatment of COVID-19.
Comparison: Antiviral agent 54 is unique in its broad-spectrum activity against multiple viruses, including Zika virus, human coronavirus OC43, and influenza A virus. Unlike some other antiviral agents, it is orally active and has shown promising results in reducing viral RNA and protein levels. This makes it a valuable candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C23H37N7 |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-[2-[methyl-[2-[(4-pyridin-4-ylpiperazin-1-yl)methyl]pyridin-4-yl]amino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H37N7/c1-26(2)11-12-27(3)13-14-28(4)23-7-10-25-21(19-23)20-29-15-17-30(18-16-29)22-5-8-24-9-6-22/h5-10,19H,11-18,20H2,1-4H3 |
Clé InChI |
CXTANKBZCXEMHU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)CCN(C)C1=CC(=NC=C1)CN2CCN(CC2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-[[4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B12374766.png)
![disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12374769.png)
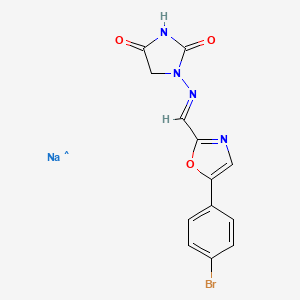
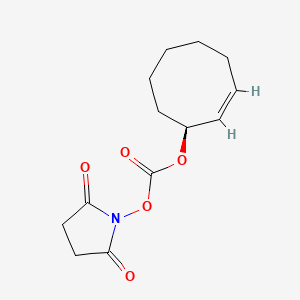
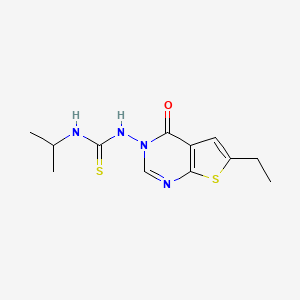
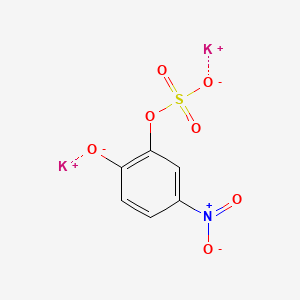
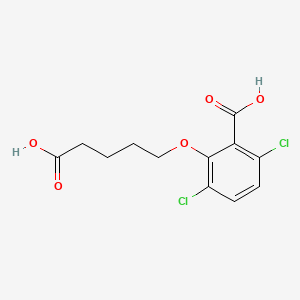
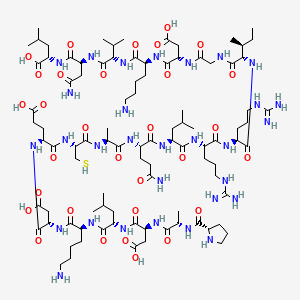
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
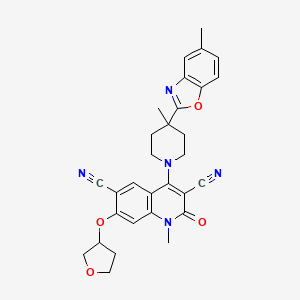

![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
